molecular formula C11H14FN B13335214 (2S,5S)-2-(4-Fluorophenyl)-5-methylpyrrolidine

(2S,5S)-2-(4-Fluorophenyl)-5-methylpyrrolidine

Cat. No.: B13335214
M. Wt: 179.23 g/mol
InChI Key: XNIGAIJJLSEEEL-KWQFWETISA-N
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Description

(2S,5S)-2-(4-Fluorophenyl)-5-methylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a fluorophenyl group attached to the second carbon and a methyl group attached to the fifth carbon of the pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,5S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2-(4-Fluorophenyl)-5-methylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-fluorobenzaldehyde and (S)-proline.

    Formation of Intermediate: The reaction between 4-fluorobenzaldehyde and (S)-proline under suitable conditions leads to the formation of an intermediate Schiff base.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

    Reduction: The Schiff base is reduced to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2-(4-Fluorophenyl)-5-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution Reagents: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2S,5S)-2-(4-Fluorophenyl)-5-methylpyrrolidine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,5S)-2-(4-Fluorophenyl)-5-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors in the body to modulate their activity.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, leading to altered biochemical pathways.

    Signal Transduction: Affecting signal transduction pathways, resulting in changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-2-(4-Chlorophenyl)-5-methylpyrrolidine: Similar structure with a chlorine atom instead of a fluorine atom.

    (2S,5S)-2-(4-Bromophenyl)-5-methylpyrrolidine: Similar structure with a bromine atom instead of a fluorine atom.

    (2S,5S)-2-(4-Methylphenyl)-5-methylpyrrolidine: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The uniqueness of (2S,5S)-2-(4-Fluorophenyl)-5-methylpyrrolidine lies in its specific stereochemistry and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(2S,5S)-2-(4-fluorophenyl)-5-methylpyrrolidine

InChI

InChI=1S/C11H14FN/c1-8-2-7-11(13-8)9-3-5-10(12)6-4-9/h3-6,8,11,13H,2,7H2,1H3/t8-,11-/m0/s1

InChI Key

XNIGAIJJLSEEEL-KWQFWETISA-N

Isomeric SMILES

C[C@H]1CC[C@H](N1)C2=CC=C(C=C2)F

Canonical SMILES

CC1CCC(N1)C2=CC=C(C=C2)F

Origin of Product

United States

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